molecular formula C12H14CuO4 B12679750 Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate CAS No. 93776-43-3

Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate

Cat. No.: B12679750
CAS No.: 93776-43-3
M. Wt: 285.78 g/mol
InChI Key: DIRRXNZUOMYAGM-UHFFFAOYSA-L
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Description

Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is a coordination compound with the molecular formula C12H14CuO4. It is known for its unique structure, which includes a copper ion coordinated with octahydro-4,7-methano-1H-indenedicarboxylate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate typically involves the reaction of copper(II) salts with octahydro-4,7-methano-1H-indenedicarboxylate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but with enhanced efficiency and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new coordination compounds with different ligands .

Scientific Research Applications

Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. It can also coordinate with different ligands, altering the structure and function of the resulting complexes. These interactions can affect biochemical pathways and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) acetate
  • Copper(II) sulfate
  • Copper(II) chloride

Comparison

Compared to these similar compounds, Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other copper(II) compounds may not be as effective .

Properties

CAS No.

93776-43-3

Molecular Formula

C12H14CuO4

Molecular Weight

285.78 g/mol

IUPAC Name

copper;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate

InChI

InChI=1S/C12H16O4.Cu/c13-11(14)8-4-7-5-1-2-6(3-5)9(7)10(8)12(15)16;/h5-10H,1-4H2,(H,13,14)(H,15,16);/q;+2/p-2

InChI Key

DIRRXNZUOMYAGM-UHFFFAOYSA-L

Canonical SMILES

C1CC2CC1C3C2C(C(C3)C(=O)[O-])C(=O)[O-].[Cu+2]

Origin of Product

United States

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